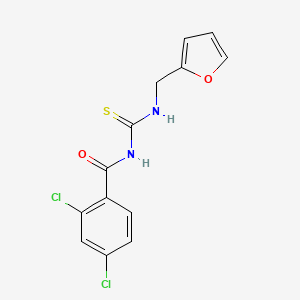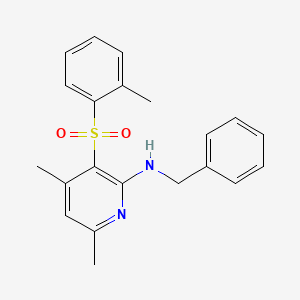
3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one is a silicon-containing organic compound with the molecular formula C15H34O3Si2 It is characterized by the presence of two silicon atoms and an oxo group within its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one typically involves the reaction of tetraethyl orthosilicate with appropriate reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced equipment and automation ensures consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are closely monitored to minimize impurities and maximize output.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the silicon atoms are oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions may involve the conversion of the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: Substitution reactions can occur at the silicon atoms, where alkyl or aryl groups replace the existing ethyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation Products: Silanol, siloxane derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Alkyl or aryl-substituted silanes.
科学的研究の応用
3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of silicon-based polymers and materials.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its role in developing novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用機序
The mechanism of action of 3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one involves its interaction with molecular targets, such as enzymes or receptors, through its silicon and oxo groups. These interactions can modulate biological pathways and processes, leading to desired effects. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in research and development.
類似化合物との比較
- 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-ol
- 3,3,9,9-Tetramethyl-4,8-dioxa-3,9-disilaundecan-6-one
Comparison: 3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one is unique due to its tetraethyl groups, which provide distinct chemical properties compared to its methyl-substituted counterparts. These properties include differences in reactivity, solubility, and stability, making it suitable for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
1,3-bis(triethylsilyloxy)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O3Si2/c1-7-19(8-2,9-3)17-13-15(16)14-18-20(10-4,11-5)12-6/h7-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMNSGUPUVYVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OCC(=O)CO[Si](CC)(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O3Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2614096.png)

![Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2614101.png)
![2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2614103.png)
![methyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate](/img/structure/B2614105.png)

![ethyl 7-butyl-6-(4-ethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2614109.png)

![2-(4-ethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2614111.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide](/img/structure/B2614112.png)


